The synthesis of 5-Butylbarbituric acid typically involves a two-step process. The initial step is the preparation of diethyl n-butylmalonate, followed by its reaction with urea in the presence of sodium ethoxide, a strong base.
This method can be scaled for industrial production, utilizing continuous flow reactors to enhance efficiency .
The molecular structure of 5-Butylbarbituric acid consists of a pyrimidine ring with two nitrogen atoms and various substituents that influence its chemical properties. The compound's structure can be represented as follows:
Spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds .
5-Butylbarbituric acid participates in several chemical reactions:
These reactions are crucial for developing new therapeutic agents based on barbiturate structures.
The mechanism of action for compounds like 5-Butylbarbituric acid primarily involves their interaction with gamma-aminobutyric acid receptors in the central nervous system. Barbiturates enhance the inhibitory neurotransmitter effects, leading to sedation and anxiolytic effects:
The physical and chemical properties of 5-Butylbarbituric acid include:
These properties are essential for understanding its behavior in biological systems and during synthesis .
5-Butylbarbituric acid serves several scientific applications:
Barbituric acid, first synthesized in 1864 by German chemist Adolf von Baeyer, was created through the condensation of malonic acid (derived from apples) and urea (sourced from animals). This heterocyclic compound—chemically designated as 2,4,6(1H,3H,5H)-pyrimidinetrione—initially exhibited no central nervous system (CNS) activity. Its potential remained unrealized until 1903, when Emil Fischer and Joseph von Mering modified its structure to create 5,5-diethylbarbituric acid (barbital), the first pharmacologically active barbiturate with sedative-hypnotic properties. Marketed as Veronal, barbital initiated the era of barbiturate therapeutics. Throughout the mid-20th century, barbiturates became dominant sedative-hypnotic agents but were also associated with widespread abuse due to their narrow therapeutic index. The introduction of benzodiazepines in the 1960s, which offered a safer profile, led to a sharp decline in barbiturate use. Despite this, select derivatives like phenobarbital (an anticonvulsant) and specialized agents (e.g., for euthanasia) remain clinically relevant [1] [3].
Table 1: Key Milestones in Barbiturate Development
Year | Event | Significance |
---|---|---|
1864 | Synthesis by Adolf von Baeyer | Creation of pharmacologically inert barbituric acid |
1903 | Development of barbital by Fischer and von Mering | First CNS-active barbiturate (Veronal) |
1912 | Introduction of phenobarbital | First anticonvulsant barbiturate (Luminal) |
1920s | Proliferation of derivatives (e.g., amobarbital, pentobarbital) | Expansion of sedative-hypnotic applications |
1960s | Rise of benzodiazepines | Rapid displacement due to enhanced safety |
5-Butylbarbituric acid is a C-5 alkyl-substituted derivative of barbituric acid. Its systematic IUPAC name is 5-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione, reflecting its heterocyclic pyrimidine core with three ketone groups. The molecular formula is C₈H₁₂N₂O₃, with an average molecular mass of 184.195 g/mol and a monoisotopic mass of 184.084792 g/mol. Key identifiers include:
The compound’s structure features a butyl chain (CH₃(CH₂)₃-) attached to the C-5 position of the pyrimidinetrione ring. Its SMILES notation (CCCCC1C(=O)NC(=O)NC1=O) and InChIKey (HTKIZIQFMHVTRJ-UHFFFAOYSA-N) encode this connectivity and stereochemistry, confirming its achirality and lack of defined stereocenters [2] [7].
The pharmacological activity of barbiturates critically depends on substitutions at the C-5 position of the pyrimidinetrione core. Unsubstituted barbituric acid is biologically inert, but introducing alkyl or aryl groups at C-5 confers sedative-hypnotic, anticonvulsant, or anesthetic effects. The length and branching of the C-5 chain dictate key properties:
Table 2: Impact of C-5 Substituents on Barbiturate Properties
C-5 Substituent | Example Compound | Lipid Solubility | Primary Activity | Duration of Action |
---|---|---|---|---|
Phenyl | Phenobarbital | Low | Anticonvulsant | Long |
Ethyl + methylbutyl | Pentobarbital | High | Sedative-hypnotic | Short-intermediate |
Butyl | 5-Butylbarbituric acid | Moderate | Research compound | Intermediate |
Allyl + methylbutyl | Secobarbital | Very high | Anesthetic/sedative | Ultra-short |
The butyl group in 5-butylbarbituric acid exemplifies how alkyl chain length modulates physicochemical behavior. Though not clinically used itself, its structure informs the design of bioactive analogs where fine-tuning C-5 chains optimizes therapeutic profiles [1] [3] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9